2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrazine
Description
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrazine is a heterocyclic compound that features both pyrazine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
5-pyrazin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQEBAKTVONNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrazine typically involves the formation of the oxadiazole ring followed by its coupling with a pyrazine derivative. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. This is followed by a coupling reaction with a pyrazine derivative under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Its potential therapeutic applications include treatments for infections and cancer.
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis treatment.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, including anticancer and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Evaluated for their anticancer properties.
Uniqueness: 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrazine stands out due to its unique combination of pyrazine and oxadiazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
